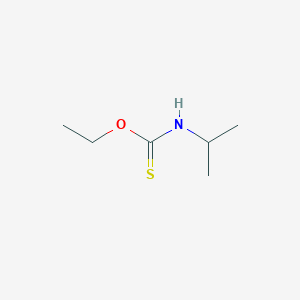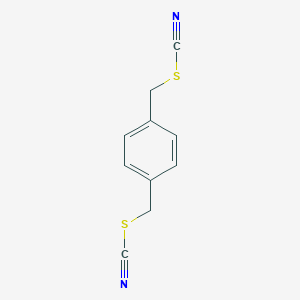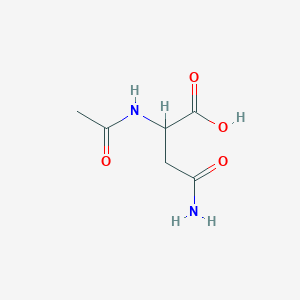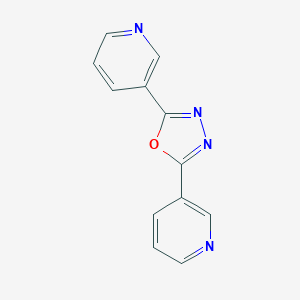
2,5-Bis(3-pyridyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(3-pyridyl)-1,3,4-oxadiazole (BPO) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical and biological properties. BPO has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In
作用机制
The mechanism of action of 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole is not fully understood, but it is believed to involve the coordination of 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole with metal ions, which leads to the formation of a complex that can interact with biological molecules. 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole has been shown to bind to copper(II) ions, which can lead to the generation of reactive oxygen species (ROS) and DNA damage, ultimately resulting in cell death.
生化和生理效应
2,5-Bis(3-pyridyl)-1,3,4-oxadiazole has been shown to exhibit a range of biochemical and physiological effects, depending on the concentration and context of its use. In vitro studies have shown that 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole can induce apoptosis in cancer cells, inhibit bacterial growth, and inhibit fungal growth. In vivo studies have shown that 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole can reduce tumor growth and improve survival rates in animal models of cancer.
实验室实验的优点和局限性
One of the main advantages of 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole is its versatility, as it can be used in a variety of applications, including medicinal chemistry, materials science, and analytical chemistry. 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole is also relatively easy to synthesize and purify, making it accessible to researchers with different levels of expertise. However, 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole has some limitations, including its potential toxicity and limited solubility in water, which can make it challenging to work with in certain contexts.
未来方向
There are many potential future directions for research on 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole, including the development of new synthetic methods, the exploration of its biological activity in different contexts, and the optimization of its properties for specific applications. Some possible areas of future research include the use of 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole as a fluorescent probe for the detection of other biomolecules, the synthesis of new 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole derivatives with improved solubility and biological activity, and the development of 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole-based materials with novel properties.
Conclusion
2,5-Bis(3-pyridyl)-1,3,4-oxadiazole is a versatile and promising compound that has attracted significant attention in the scientific community. Its unique chemical and biological properties make it a valuable tool for researchers in various fields, and its potential applications are numerous. As research on 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole continues to advance, it is likely that new and exciting discoveries will be made, further expanding our understanding of this fascinating compound.
合成方法
2,5-Bis(3-pyridyl)-1,3,4-oxadiazole can be synthesized through a variety of methods, including the reaction of 3-pyridyl hydrazine with malononitrile, the reaction of 3-pyridyl hydrazine with ethyl cyanoacetate, and the reaction of 3-pyridyl hydrazine with ethyl cyanoacetate and acetic anhydride. The most commonly used method involves the reaction of 3-pyridyl hydrazine with malononitrile in the presence of a catalyst, such as triethylamine or piperidine. The resulting product is then purified by recrystallization or column chromatography.
科学研究应用
2,5-Bis(3-pyridyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole has been shown to exhibit anticancer, antibacterial, and antifungal activity. In materials science, 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and luminescent materials. In analytical chemistry, 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole has been used as a fluorescent probe for the detection of metal ions and amino acids.
属性
CAS 编号 |
15420-57-2 |
|---|---|
产品名称 |
2,5-Bis(3-pyridyl)-1,3,4-oxadiazole |
分子式 |
C12H8N4O |
分子量 |
224.22 g/mol |
IUPAC 名称 |
2,5-dipyridin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H8N4O/c1-3-9(7-13-5-1)11-15-16-12(17-11)10-4-2-6-14-8-10/h1-8H |
InChI 键 |
DTUMGCJGZSNWCF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)C3=CN=CC=C3 |
规范 SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)C3=CN=CC=C3 |
其他 CAS 编号 |
15420-57-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



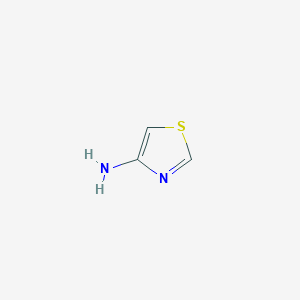
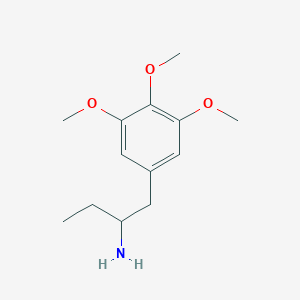
![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)
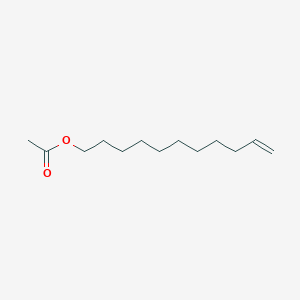
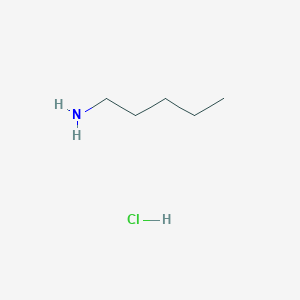
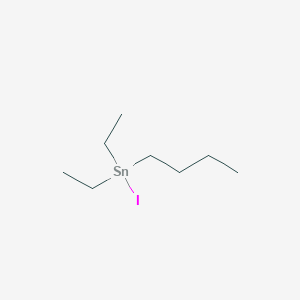
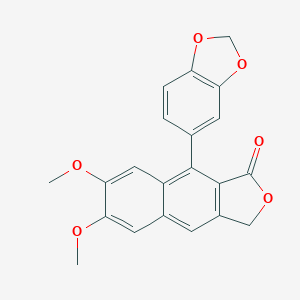
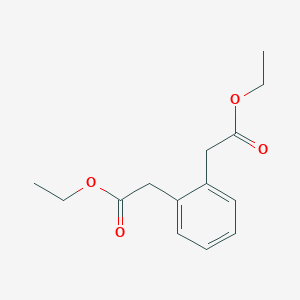
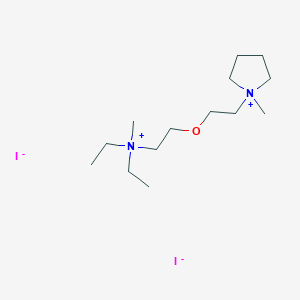
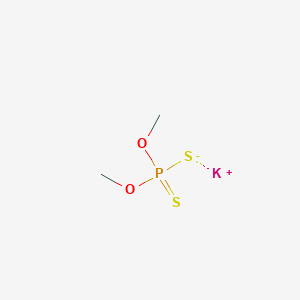
![3-[(3-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B91559.png)
